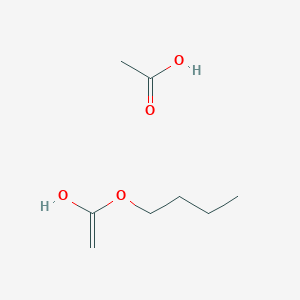
Acetic acid;1-butoxyethenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-butoxyethenol is an organic compound that combines the properties of acetic acid and 1-butoxyethenol Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar 1-butoxyethenol, on the other hand, is an ether with a butoxy group attached to an ethenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;1-butoxyethenol can be synthesized through esterification, a reaction between acetic acid and 1-butoxyethanol. This reaction typically requires a mineral acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The general reaction is as follows:
CH3COOH+CH3(CH2)3CH2OH→CH3COOCH2(CH2)3CH3+H2O
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. Catalysts such as sulfuric acid or acidic ionic liquids are used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-butoxyethenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group back to the alcohol and carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Butanoic acid and acetaldehyde.
Reduction: 1-butoxyethanol and acetic acid.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Acetic acid;1-butoxyethenol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its solvent properties.
Mechanism of Action
The mechanism of action of acetic acid;1-butoxyethenol involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes due to its amphiphilic nature, leading to antimicrobial effects. The ester group can undergo hydrolysis, releasing acetic acid and 1-butoxyethanol, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: An ester formed from acetic acid and butanol, used as a solvent in paints and coatings.
Ethyl acetate: Another ester of acetic acid, commonly used as a solvent in nail polish removers and glues.
Propyl acetate: Similar to butyl acetate but with a propyl group, used in fragrances and flavorings.
Uniqueness
Acetic acid;1-butoxyethenol is unique due to its specific combination of acetic acid and 1-butoxyethanol, providing distinct solvent properties and potential biological activities not found in other similar esters.
Properties
CAS No. |
88382-53-0 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
acetic acid;1-butoxyethenol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-3-4-5-8-6(2)7;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4) |
InChI Key |
FOSWHTVWFZNUKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
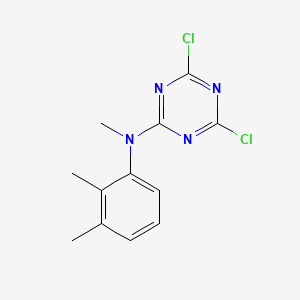

![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)
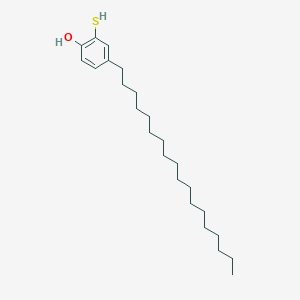
![[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14399316.png)
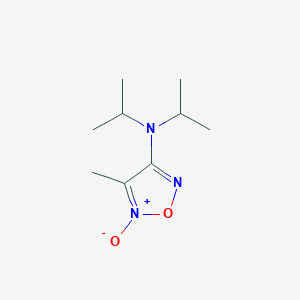
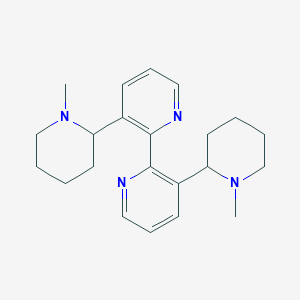
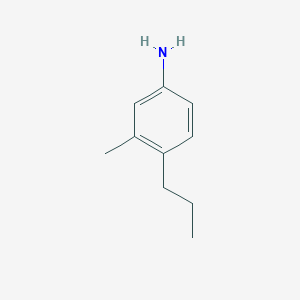
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
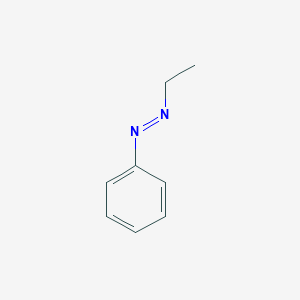
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
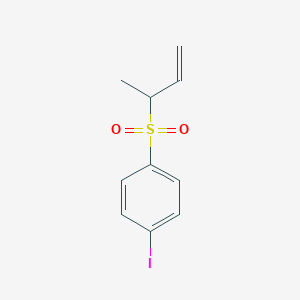
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
